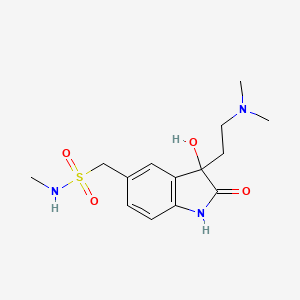![molecular formula C30H26O10 B13858903 [(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is a specialized compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone and is often utilized as a fluorogenic substrate for the detection and quantification of β-galactosidase activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside involves the protection of hydroxyl groups on the galactopyranoside moiety followed by benzoylation. The reaction typically starts with the galactopyranoside, which is protected using benzoyl chloride in the presence of a base such as pyridine. The protected intermediate is then reacted with 4-methylumbelliferone under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside primarily undergoes hydrolysis reactions. When exposed to β-galactosidase, the compound is cleaved to release 4-methylumbelliferone, which fluoresces under UV light .
Common Reagents and Conditions
Hydrolysis: β-galactosidase enzyme, aqueous buffer solutions.
Benzoylation: Benzoyl chloride, pyridine.
Protection/Deprotection: Various protecting groups and corresponding deprotecting agents.
Major Products
The major product of the enzymatic hydrolysis of 4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is 4-methylumbelliferone, which is a fluorescent compound .
Applications De Recherche Scientifique
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study the activity of β-galactosidase.
Biology: Employed in the detection of β-galactosidase activity in various biological samples, including cell cultures and tissue extracts.
Medicine: Utilized in diagnostic assays to detect β-galactosidase deficiencies, which are associated with certain genetic disorders.
Industry: Applied in the quality control of products that require the monitoring of β-galactosidase activity.
Mécanisme D'action
The compound acts as a substrate for β-galactosidase. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify the activity of β-galactosidase. The molecular target is the β-galactosidase enzyme, and the pathway involves the hydrolysis of the glycosidic bond in the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Another fluorogenic substrate for β-galactosidase, but without the benzoyl protection.
4-Methylumbelliferyl β-D-galactopyranoside-6-sulfate sodium salt: A variant used for specific assays involving sulfate groups.
Uniqueness
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is unique due to its dual benzoyl protection, which can influence its solubility and stability, making it suitable for specific biochemical assays where these properties are advantageous .
Propriétés
Formule moléculaire |
C30H26O10 |
|---|---|
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H26O10/c1-17-14-24(31)38-22-15-20(12-13-21(17)22)37-30-26(33)27(40-29(35)19-10-6-3-7-11-19)25(32)23(39-30)16-36-28(34)18-8-4-2-5-9-18/h2-15,23,25-27,30,32-33H,16H2,1H3/t23-,25+,26-,27+,30-/m1/s1 |
Clé InChI |
YPPBFNSXLOAFDY-YCKHTCETSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)


![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)





![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)

